

An In-depth Technical Guide to C18-PEG5-Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG5-Acid is a versatile amphiphilic molecule increasingly utilized in the fields of drug delivery, bioconjugation, and nanotechnology. This technical guide provides a comprehensive overview of its physicochemical properties, along with generalized experimental protocols for its application and characterization. Its unique structure, consisting of a hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer of five units, terminating in a reactive carboxylic acid, allows for the formation of stable nanostructures and the conjugation to various biomolecules.

Physicochemical Properties

The distinct hydrophobic and hydrophilic domains of **C18-PEG5-Acid** govern its self-assembly behavior and its utility as a linker. The C18 tail provides a strong hydrophobic anchor, driving the formation of micelles or incorporation into lipid bilayers, while the PEG spacer offers aqueous solubility and a steric barrier, which can reduce non-specific protein binding and enhance circulation times in vivo. The terminal carboxylic acid provides a convenient handle for covalent attachment to amine-containing molecules.

Core Data

Property	Value	Source
Molecular Formula	C29H58O7	[1][2]
Molecular Weight	518.8 g/mol	[1][2]
CAS Number	1807534-83-3	[1]
Purity	Typically ≥98%	
Appearance	Varies (often a white to off- white solid or viscous oil)	
Storage Conditions	-20°C	_

Applications in Drug Delivery and Bioconjugation

C18-PEG5-Acid is a key component in the formulation of advanced drug delivery systems such as liposomes and nanoparticles. The hydrophobic C18 chain readily incorporates into the lipid core of these carriers, while the hydrophilic PEG chain extends into the aqueous environment, forming a protective layer. This "stealth" characteristic helps to evade the reticuloendothelial system, prolonging systemic circulation and improving drug accumulation at target sites.

The terminal carboxylic acid allows for the covalent conjugation of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the surface of these nanocarriers. This functionalization enables active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the use of **C18-PEG5-Acid**. Optimization of specific parameters such as lipid ratios, pH, and reaction times will be necessary for specific applications.

Liposome Formulation via Thin-Film Hydration

This common method involves the dissolution of lipids in an organic solvent, followed by evaporation to create a thin lipid film, which is then hydrated with an aqueous buffer to form

Materials:

- C18-PEG5-Acid
- Primary phospholipids (e.g., DSPC, DOPC)
- Cholesterol
- Chloroform or a chloroform/methanol mixture
- Aqueous buffer (e.g., PBS, HEPES)
- Drug to be encapsulated (optional)

Procedure:

- Lipid Film Formation:
 - Dissolve C18-PEG5-Acid, phospholipids, and cholesterol in the desired molar ratio in chloroform in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film by adding the aqueous buffer (containing the drug if applicable) and gently agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.
 - Allow the mixture to hydrate for a sufficient time (e.g., 1-2 hours) with intermittent vortexing to form multilamellar vesicles (MLVs).
- Size Reduction:

 To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Bioconjugation to Amine-Containing Molecules

The carboxylic acid group of **C18-PEG5-Acid** can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Materials:

- C18-PEG5-Acid incorporated into a nanocarrier or as a standalone molecule
- Amine-containing molecule (e.g., antibody, peptide)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation buffer (e.g., MES buffer, pH 4.5-6.0)
- Conjugation buffer (e.g., PBS, pH 7.2-8.0)
- Quenching buffer (e.g., Tris, hydroxylamine)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the C18-PEG5-Acid-containing entity in the activation buffer.
 - Add a molar excess of EDC and NHS to the solution.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHSactivated intermediate.
- · Conjugation:

- Add the amine-containing molecule, dissolved in the conjugation buffer, to the activated
 C18-PEG5-Acid solution.
- Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.
- · Quenching:
 - Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.
- Purification:
 - Remove unconjugated molecules and byproducts by dialysis, size exclusion chromatography, or other appropriate purification methods.

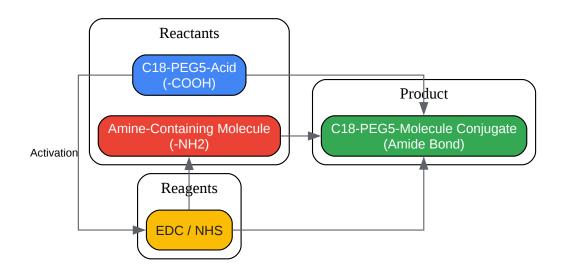
Characterization of C18-PEG5-Acid Containing Nanoparticles

Thorough characterization is essential to ensure the quality and performance of nanoparticles formulated with **C18-PEG5-Acid**.

Characterization Technique	Parameter Measured
Dynamic Light Scattering (DLS)	Mean particle size, polydispersity index (PDI)
Zeta Potential Analysis	Surface charge, stability of the colloidal suspension
Transmission Electron Microscopy (TEM) / Cryo-TEM	Particle morphology, size distribution
High-Performance Liquid Chromatography (HPLC)	Quantification of lipid components, drug loading, and conjugation efficiency
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation of C18-PEG5-Acid and its conjugates

Visualizations

Experimental Workflow: Liposome Formulation



Click to download full resolution via product page

Caption: Workflow for the preparation of liposomes using the thin-film hydration method.

Logical Relationship: Bioconjugation Reaction

Click to download full resolution via product page

Caption: Schematic of the EDC/NHS mediated bioconjugation of C18-PEG5-Acid to an amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cytoplasmic Delivery of Liposomal Contents Mediated by an Acid-Labile Cholesterol-Vinyl Ether-PEG Conjugate PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to C18-PEG5-Acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8025038#what-are-the-properties-of-c18-peg5-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com